methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarin derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . The process may also involve steps like O-acylation and the use of reagents like benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and ethenylbenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organic halides and nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzofuran and benzoxazol derivatives: These compounds also belong to the coumarin family and have been studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenylbenzyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19ClO5 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C22H19ClO5/c1-4-14-5-7-15(8-6-14)12-27-20-11-19-16(9-18(20)23)13(2)17(22(25)28-19)10-21(24)26-3/h4-9,11H,1,10,12H2,2-3H3 |
InChI Key |
SNBPJMLQAGOSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C=C)CC(=O)OC |
Origin of Product |
United States |
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